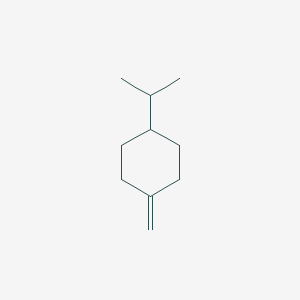
1-Isopropyl-4-methylenecyclohexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-isopropyl-1-methylenecyclohexane is a monoterpene consisting of methylenecyclohexane having an isopropyl substituent at the 4-position. It derives from a hydride of a p-menthane.
科学的研究の応用
Synthesis and Preparation
The preparation of 1-isopropyl-4-methylenecyclohexane typically involves catalytic reactions. For instance, a method disclosed in a patent involves using metalloporphyrin as a catalyst under specific conditions to achieve high selectivity and yield of the desired product. The reaction conditions include:
- Temperature : 70-180 °C
- Catalyst Mass Fraction : 1-100 mg/kg
- Reaction Time : 1-24 hours
This method demonstrates the efficiency of synthesizing the compound while minimizing catalyst usage and maintaining good selectivity for the desired products .
Organic Synthesis
This compound serves as an intermediate in the synthesis of various organic compounds. It can be utilized in:
- Aldol Reactions : As a reagent in asymmetric aldol reactions, it has shown potential for producing pharmaceutical intermediates with high optical purity .
Pharmaceutical Development
The compound has been explored for its role in developing pharmaceuticals aimed at treating conditions such as frequent urination. Its derivatives have exhibited promising results in terms of yield and selectivity when used in synthetic pathways for drug development .
Material Science Applications
In material science, this compound is being investigated for its potential use in:
- Polymer Chemistry : It can be employed in the formulation of polymers due to its ability to participate in cross-linking reactions, enhancing mechanical properties and chemical resistance.
Case Study 1: Pharmaceutical Intermediates
A study focusing on the synthesis of pharmaceutical intermediates highlighted the use of this compound as a critical component. The research demonstrated that when used with DMSO as a solvent, the compound could achieve yields greater than predicted, showcasing its efficacy in drug synthesis .
Case Study 2: Polymer Formulations
Research on polymer formulations indicated that incorporating this compound into polyurethane systems improved the overall performance of the materials. The compound's reactivity allowed for better cross-linking, resulting in enhanced durability and resistance to degradation.
特性
分子式 |
C10H18 |
|---|---|
分子量 |
138.25 g/mol |
IUPAC名 |
1-methylidene-4-propan-2-ylcyclohexane |
InChI |
InChI=1S/C10H18/c1-8(2)10-6-4-9(3)5-7-10/h8,10H,3-7H2,1-2H3 |
InChIキー |
CEWQMRMCIKPUIK-UHFFFAOYSA-N |
SMILES |
CC(C)C1CCC(=C)CC1 |
正規SMILES |
CC(C)C1CCC(=C)CC1 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















